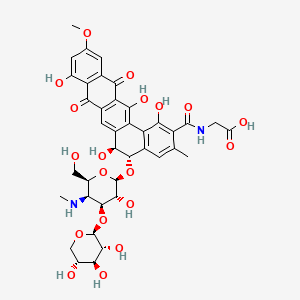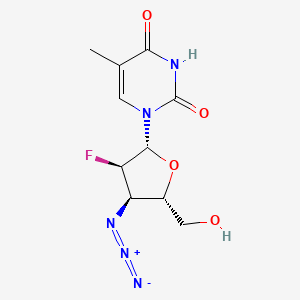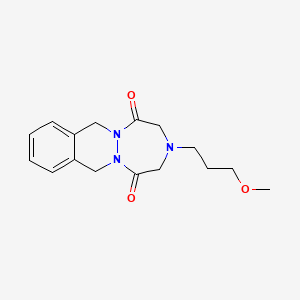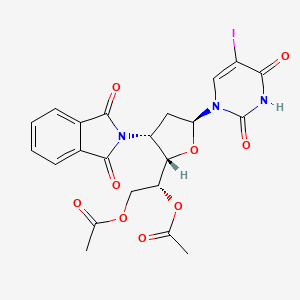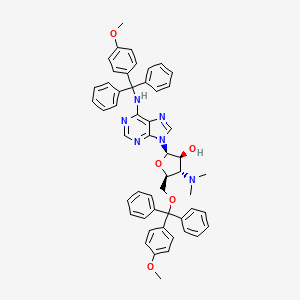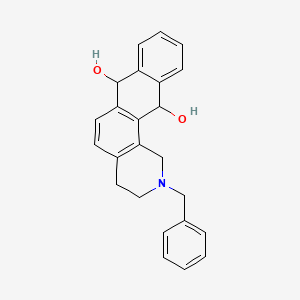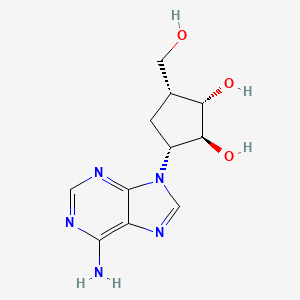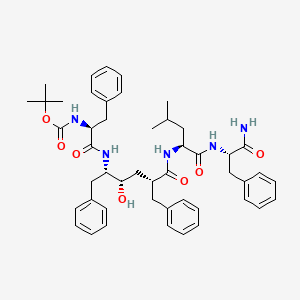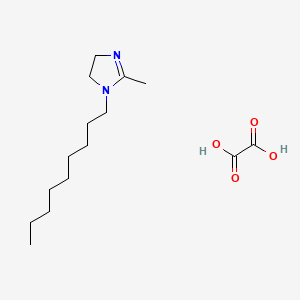
1-Nonyl-2-methylimidazoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyl-2-methylimidazoline oxalate is a chemical compound belonging to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a nonyl group (a nine-carbon alkyl chain) and a methyl group attached to the imidazoline ring, along with an oxalate counterion. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-2-methylimidazoline oxalate can be synthesized through the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazolines in good to excellent isolated yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-2-methylimidazoline oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of imidazolidines.
Substitution: The nonyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
Scientific Research Applications
1-Nonyl-2-methylimidazoline oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nonyl-2-methylimidazoline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nonyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The oxalate counterion may also contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methylimidazolium hydrogen oxalate dihydrate: Another imidazole derivative with an oxalate counterion.
Imidazo[1,2-a]pyrazine: A versatile scaffold used in organic synthesis and drug development.
Uniqueness: 1-Nonyl-2-methylimidazoline oxalate is unique due to the presence of both a nonyl group and an oxalate counterion, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
145278-80-4 |
|---|---|
Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-methyl-1-nonyl-4,5-dihydroimidazole;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-3-4-5-6-7-8-9-11-15-12-10-14-13(15)2;3-1(4)2(5)6/h3-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
BTHPUBWUBWVYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCN=C1C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




